molecular formula C18H19BrN2OS2 B11084841 2-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide

2-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide

Cat. No.: B11084841
M. Wt: 423.4 g/mol
InChI Key: AMLAVLSVYUJWCU-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide is a synthetic organic compound belonging to the thiazolidine class This compound is characterized by the presence of a thiazolidine ring, a bromophenyl group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide typically involves the following steps:

    Formation of Thiazolidine Ring: The thiazolidine ring is formed by the reaction of a thiourea derivative with a halogenated ketone or aldehyde under basic conditions.

    Introduction of Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction, where a brominated aromatic compound reacts with the thiazolidine intermediate.

    Addition of Ethoxyphenyl Group: The ethoxyphenyl group is added via a similar nucleophilic substitution reaction, using an ethoxy-substituted aromatic compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to favor the desired reactions.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: The bromophenyl and ethoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Saturated thiazolidine derivatives.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide
  • 2-(4-fluorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide
  • 2-(4-methylphenyl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide

Uniqueness

2-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, potentially leading to distinct pharmacological profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H19BrN2OS2

Molecular Weight

423.4 g/mol

IUPAC Name

2-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide

InChI

InChI=1S/C18H19BrN2OS2/c1-2-22-16-9-7-15(8-10-16)20-18(23)21-11-12-24-17(21)13-3-5-14(19)6-4-13/h3-10,17H,2,11-12H2,1H3,(H,20,23)

InChI Key

AMLAVLSVYUJWCU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)N2CCSC2C3=CC=C(C=C3)Br

Origin of Product

United States

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